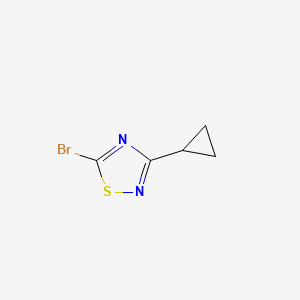

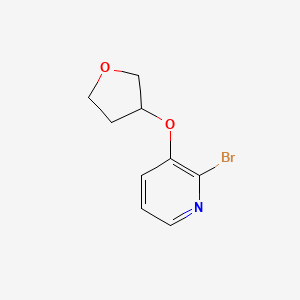

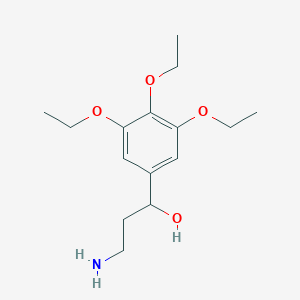

![molecular formula C8H7BrN2 B1375332 3-溴-1-甲基-1H-吡咯并[3,2-b]吡啶 CAS No. 1357142-80-3](/img/structure/B1375332.png)

3-溴-1-甲基-1H-吡咯并[3,2-b]吡啶

描述

“3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 . This makes it an attractive target for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine”, has been reported in the literature . The starting material was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45-60% yield .科学研究应用

杂环化合物研究

3-溴-1-甲基-1H-吡咯并[3,2-b]吡啶在杂环化合物研究中发挥着重要作用。它已被用于氮杂环化合物的研究中,其中它的溴化有助于验证前沿电子密度计算 (Paudler & Dunham, 1965).

生物碱合成

该化合物有助于合成天然生物碱,如变蝇灵 B。它已被用于与甲苯磺酰甲基异氰化物的反应中,用于有效合成吡啶并[3',2':4,5]吡咯并[1,2-c]嘧啶衍生物,这些衍生物是生物碱合成中的关键中间体 (Baeza et al., 2010).

化学合成

一种有效的 1-甲基-4,5,6,7-四氢-1H-吡咯并[2,3-c]吡啶盐酸盐合成方法,涉及还原 6-苄基-1-甲基-1H-吡咯并[2,3-c]吡啶-6-溴化物,突出了该化合物在各种化学合成中的重要性 (Nechayev et al., 2013).

作用机制

Target of Action

The primary target of 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine interacts with its targets by forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the FGFR signaling pathway, thereby potentially inhibiting the progression and development of several cancers .

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of this pathway by 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The compound’s molecular weight is 21105858 , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

In vitro, 3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

属性

IUPAC Name |

3-bromo-1-methylpyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-6(9)8-7(11)3-2-4-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFABSAOTNYQZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

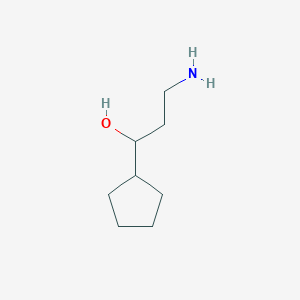

![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)